molecular formula C20H12O B196083 Benzo[a]pyrene-7,8-oxide CAS No. 36504-65-1

Benzo[a]pyrene-7,8-oxide

Cat. No. B196083
CAS RN: 36504-65-1
M. Wt: 268.3 g/mol
InChI Key: OLLMQFHYRYHKTD-UHFFFAOYSA-N
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Description

Benzo[a]pyrene-7,8-oxide is a metabolite of Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH). BaP is harmful because it forms carcinogenic and mutagenic metabolites, such as Benzo[a]pyrene-7,8-oxide, which intercalate into DNA, interfering with transcription .


Synthesis Analysis

Optically pure samples of (+)- and (–)-benzo [a]pyrene 7,8-oxide have been synthesized from the separated diastereoisomers of trans -8-bromo-7-menthyloxyacetoxy-7,8,9,10-tetrahydrobenzo [a]pyrene .


Molecular Structure Analysis

Benzo[a]pyrene-7,8-oxide has a molecular formula of C20H12O . The structure of the epoxide ring, the core of the reactivity, bears different properties at the level of wavefunction for each isomer .


Chemical Reactions Analysis

Benzo[a]pyrene-7,8-oxide undergoes various chemical reactions. For instance, it is metabolized by microsomal epoxide hydrolase at a rate 3- to 4-fold greater than the (+)-enantiomer . It also induces oxidative stress through the production of reactive oxygen species (ROS), disturbances of the activity of antioxidant enzymes, and the reduction of the level of non-enzymatic antioxidants .


Physical And Chemical Properties Analysis

Benzo[a]pyrene-7,8-oxide is a member of pyrenes with a molecular weight of 268.3 g/mol .

Scientific Research Applications

  • Metabolism and Tumorigenicity : The enantiomers of Benzo[a]pyrene-7,8-oxide undergo specific metabolic transformations, revealing important insights into the mechanisms of carcinogenicity. The compound is metabolized by rat hepatic epoxide hydrolase, with different rates for each enantiomer. Tumorigenicity studies indicate significant carcinogenic potential, with enantiomeric synergism observed in mouse skin and newborn mice models (Levin et al., 1980).

  • Carcinogenicity in Mice : Benzo[a]pyrene-7,8-oxide has been found to be highly carcinogenic when applied topically to mice, highlighting its role as a dangerous environmental carcinogen (Levin et al., 1976).

  • Mutagenesis and Malignant Transformation : Studies on mammalian cells induced by vicinal diol-epoxides derived from Benzo[a]pyrene reveal that certain isomers of Benzo[a]pyrene-7,8-oxide induce mutations and malignant transformations, providing insight into the molecular mechanisms of carcinogenesis (Marquardt et al., 1977).

  • Mutagenic and Cytotoxic Activity : The compound has been tested for its mutagenic and cytotoxic activity in bacteria and mammalian cells, offering critical data on its biological impact and potential health risks (Wood et al., 1975).

  • Formation of DNA and RNA Adducts : Benzo[a]pyrene-7,8-oxide has been implicated in the formation of adducts with DNA and RNA in human and bovine bronchial explants, shedding light on its interaction with genetic material and potential mutagenic effects (Jeffrey et al., 1977).

  • Lack of Carcinogenicity of Hydroxybenzo[a]pyrene : Interestingly, certain hydroxy derivatives of Benzo[a]pyrene, which could be potential metabolic products of Benzo[a]pyrene-7,8-oxide, were found not to be carcinogenic to mouse skin, suggesting a specific carcinogenic pathway for the oxide form (Kapitulnik et al., 1976).

Safety And Hazards

Benzo[a]pyrene-7,8-oxide is harmful because it forms carcinogenic and mutagenic metabolites which intercalate into DNA, interfering with transcription . It is considered a pollutant and a carcinogen .

Future Directions

Research on Benzo[a]pyrene-7,8-oxide is ongoing, with studies investigating its oxidative properties, protective activities of selected chemicals against its activity, and its potential role in neurotoxicity . Future research could focus on the role of Benzo[a]pyrene-7,8-oxide in inducing ferroptosis in neuroblastoma cells through redox imbalance .

properties

IUPAC Name

6-oxahexacyclo[11.6.2.02,8.05,7.010,20.017,21]henicosa-1(20),2(8),3,9,11,13(21),14,16,18-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c1-2-11-4-5-13-10-16-14(8-9-17-20(16)21-17)15-7-6-12(3-1)18(11)19(13)15/h1-10,17,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLMQFHYRYHKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC6C5O6)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957806
Record name 6b,7a-Dihydrobenzo[1,12]tetrapheno[8,9-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[a]pyrene-7,8-oxide

CAS RN

36504-65-1
Record name 6b,7a-Dihydrobenzo[10,11]chryseno[1,2-b]oxirene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36504-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene 7,8-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6b,7a-Dihydrobenzo[1,12]tetrapheno[8,9-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[a]pyrene-7,8-oxide
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Reactant of Route 4
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Reactant of Route 6
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Citations

For This Compound
269
Citations
W Levin, MK Buening, AW Wood, RL Chang… - Journal of Biological …, 1980 - Elsevier
The (+)- and (-)-enantiomers of benzo[a]pyrene 7,8-oxide are hydrated stereospecifically at C-8 to (-)- and (+)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, respectively, by rat …
Number of citations: 104 www.sciencedirect.com
DR Thakker, H Yagi, H Akagi, M Koreeda… - Chemico-biological …, 1977 - Elsevier
(±)-7β,8α-Dihydroxy-9β,10β-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (diol epoxide-1) and (±)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (diol epoxide-2) are …
Number of citations: 321 www.sciencedirect.com
DR Boyd, GS Gadaginamath, R Hamilton, H Yagi… - Tetrahedron …, 1978 - Elsevier
Absolute stereochemistry was assigned on the basis of a configurational correlation between diastereomer la and diol 3a--. Thus, treatment of diastereomer la with dry NaOCH3 in ether …
Number of citations: 8 www.sciencedirect.com
DR Boyd, GS Gadaginamath, A Kher… - Journal of the …, 1980 - pubs.rsc.org
Optically pure samples of (+)- and (–)-benzo[a]pyrene 7,8-oxide have been synthesized from the separated diastereoisomers of trans-8-bromo-7-menthyloxyacetoxy-7,8,9,10-…
Number of citations: 11 pubs.rsc.org
W Levin, AW Wood, H Yagi… - Proceedings of the …, 1976 - National Acad Sciences
(+/-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]-pyrene, a known metabolite of benzo [a]pyrene, has been tested for carcinogenic activity on mouse skin by topical application of 0.15 or …
Number of citations: 182 www.pnas.org
AW Wood, RL Chang, W Levin, H Yagi… - Biochemical and …, 1977 - Elsevier
Substantial differences in the mutagenic activities of the optically pure (+)- and (−)-enantiomers of the diastereomeric 7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrenes …
Number of citations: 236 www.sciencedirect.com
DR Thakker, H Yagi, AY Lu, W Levin… - Proceedings of the …, 1976 - National Acad Sciences
Metabolites of (+/-)-trans 7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene formed by a rat liver microsomes and by a highly purified monoxygenase system were analyzed by high-pressure …
Number of citations: 338 www.pnas.org
JF Waterfall, P Sims - Biochemical Journal, 1972 - portlandpress.com
Products that appeared to be mainly benzo[a]pyrene 7,8-oxide and benzo[a]pyrene 9,10-oxide were synthesized and their chemical and biochemical properties were investigated. The …
Number of citations: 113 portlandpress.com
RE Kouri, AW Wood, W Levin, TH Rude… - Journal of the …, 1980 - academic.oup.com
Benzo[a]pyrene (BP) and 13 of its derivatives were tested for their ability to induce fibrosarcomas in inbred male C3H/fCum mice after a single sc injection. A 0.9-μmol dose of BP in 0.05 …
Number of citations: 25 academic.oup.com
PG Wislocki, AW Wood, RL Chang, W Levin, H Yagi… - Cancer Research, 1976 - AACR
Twenty-nine benzo(a)pyrene derivatives were tested for mutagenic activity without metabolic activation in Salmonella typhimurium strains TA98, TA100, and TA1538 and in Chinese …
Number of citations: 192 aacrjournals.org

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